molecular formula C17H19N3O3S B11013296 1-(2-methoxybenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(2-methoxybenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11013296
M. Wt: 345.4 g/mol
InChI Key: QLIUFSMSDLTIBM-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a small molecule research chemical featuring a pyrrolidinone core substituted with a 2-methoxybenzyl group and a 5-methyl-1,3-thiazol-2-yl carboxamide. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The integration of the thiazole moiety is a key structural feature, as this heterocycle is a privileged scaffold in pharmaceuticals. The thiazole ring is present in a wide range of bioactive molecules and FDA-approved drugs with diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties . Furthermore, derivatives containing a 5-oxopyrrolidine-3-carboxamide structure have been investigated as key intermediates in the synthesis of novel compounds with demonstrated antibacterial activity . The structural combination in this compound suggests potential research value for developing new therapeutic agents, screening for biological activity, and studying structure-activity relationships (SAR). This product is provided For Research Use Only. It is strictly intended for laboratory research applications and is not classified as a drug, cosmetic, or for any form of human or veterinary therapeutic use.

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H19N3O3S/c1-11-8-18-17(24-11)19-16(22)13-7-15(21)20(10-13)9-12-5-3-4-6-14(12)23-2/h3-6,8,13H,7,9-10H2,1-2H3,(H,18,19,22)

InChI Key

QLIUFSMSDLTIBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Alkylation with 2-Methoxybenzyl Halides

  • Reaction of 5-oxopyrrolidine-3-carboxylic acid with 2-methoxybenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or THF.

  • Workup : Extraction with ethyl acetate, followed by silica gel chromatography.

Example Protocol:

5-Oxopyrrolidine-3-carboxylic acid+2-Methoxybenzyl bromideK2CO3,DMF1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid\text{5-Oxopyrrolidine-3-carboxylic acid} + \text{2-Methoxybenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid}

Reductive Amination

Alternative routes involve reductive amination of 5-oxopyrrolidine-3-carboxaldehyde with 2-methoxybenzylamine using NaBH₃CN or H₂/Pd-C.

Thiazole Ring Formation and Amide Coupling

The 5-methyl-1,3-thiazol-2-yl group is introduced via cyclization or coupling reactions.

Thiazole Synthesis via Condensation

  • 5-Methyl-1,3-thiazol-2-amine is synthesized by reacting 2-aminothioamide precursors with methyl iodide or other alkylating agents.

  • Coupling with 1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid using EDC/HOBt or DCC to form the carboxamide bond.

Key Steps:

Thioamide+CH3IEt3N5-Methyl-1,3-thiazol-2-amineEDC, HOBtTarget compound\text{Thioamide} + \text{CH}3\text{I} \xrightarrow{\text{Et}3\text{N}} \text{5-Methyl-1,3-thiazol-2-amine} \xrightarrow{\text{EDC, HOBt}} \text{Target compound}

Direct Cyclization of Thioamide Precursors

For one-pot synthesis, thioamide intermediates react with α-halo ketones to form the thiazole ring.

Optimization and Characterization

Purification

  • Recrystallization : Ethanol/water or ethyl acetate/hexane systems.

  • Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate).

Analytical Data

Table 2: Characterization of Target Compound

PropertyValueSource
Melting Point169–171°C
¹H NMR (CDCl₃)δ 7.52 (s, 1H), 7.36–7.33 (d)
¹³C NMRδ 153.52, 144.01, 139.99
HRMS (ESI)m/z 411.0679 [M+Na]⁺

Challenges and Solutions

  • Stereocontrol : Use enantioselective hydrogenation for chiral centers.

  • Thiazole Regioselectivity : Optimize reaction conditions (e.g., solvent, temperature) to favor 2-substitution.

  • Yield Enhancement : Employ catalytic systems (Pd, Ni) for coupling reactions .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Antimicrobial Activity

    Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of pyrrolidine compounds exhibit significant activity against Gram-positive bacteria and drug-resistant fungi. For instance, compounds structurally similar to 1-(2-methoxybenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide have shown effectiveness against strains such as Staphylococcus aureus and Clostridioides difficile .

    Case Study:
    A study explored various derivatives of 5-oxopyrrolidine compounds, demonstrating their antimicrobial efficacy through in vitro assays. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) against multidrug-resistant pathogens, suggesting that structural modifications could enhance their antimicrobial properties .

    Anticancer Activity

    The compound's anticancer potential is another area of active research. Investigations into similar pyrrolidine derivatives have revealed promising results in inhibiting cancer cell proliferation. For example, derivatives with specific substitutions showed significant cytotoxicity against various cancer cell lines, including lung cancer models .

    Case Study:
    In one study, a related compound was tested for its neuroprotective and anticancer properties. The results indicated that it could effectively reduce cell death induced by neurotoxic agents while also demonstrating potential anticancer activity in human lung cancer cell lines . This highlights the dual therapeutic potential of pyrrolidine-based compounds.

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole or pyrrolidine components can significantly impact biological activity. For instance, altering substituents on the thiazole ring has been shown to enhance antimicrobial potency against resistant strains .

    Modification Effect on Activity
    Substitution on thiazoleIncreased antibacterial activity
    Variations in methoxy groupEnhanced cytotoxicity in cancer cells
    Changes in pyrrolidine ringImproved neuroprotective effects

    Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It may interact with enzymes, receptors, or other biomolecules.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Table 1: Structural and Functional Comparison with Similar Compounds

    Compound Name Key Substituents Biological Activity/Notes Reference ID
    1-(2-Methoxybenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 2-Methoxybenzyl, 5-methylthiazole Hypothesized purinoreceptor antagonism
    1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluorobenzyl, 5-methylthiadiazole Unspecified; thiadiazole may enhance metabolic stability
    1-(2-Chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 2-Chlorobenzyl, 5-methylthiazole Structural analog with electron-withdrawing group; potential antiviral activity inferred from similar scaffolds
    1-(5-Chloro-2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-Chloro-2-methoxyphenyl, 5-methylthiadiazole Predicted density: 1.483 g/cm³; pKa: 8.38
    3-(5-Methyl-1,3-thiazol-2-yl)-5-{[(3R)-oxolan-3-yl]oxy}-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide Thiazole, oxolane, trifluoromethylpyrimidine Purinoreceptor antagonist (clinical candidate)

    Key Observations

    Substituent Effects on Bioactivity :

    • Benzyl Group Modifications :

    • The 2-methoxybenzyl group in the target compound (vs. 4-fluorobenzyl in or 2-chlorobenzyl in ) introduces electron-donating methoxy substituents, which may improve solubility compared to halogenated analogs. However, chloro/fluoro groups often enhance membrane permeability and target affinity via hydrophobic interactions.
      • Heterocyclic Amide Variations :

    Pharmacological Implications: Purinoreceptor Antagonism: Compounds like filapixant and eliapixant () share the 5-methylthiazole motif, suggesting that the target compound may similarly target purinergic pathways. The absence of trifluoromethylpyrimidine or oxolane groups, however, could reduce potency compared to clinical candidates. Enzyme Inhibition: Analog 11 in (imidazolidinone-pyrrolidine hybrid) demonstrates the importance of the pyrrolidine-3-carboxamide scaffold in elastase inhibition, though substituent differences (e.g., 2-methoxybenzyl vs. 4-fluorobenzyl) may shift selectivity.

    Physicochemical Properties :

    • The 5-chloro-2-methoxyphenyl analog () has a predicted density of 1.483 g/cm³ and pKa of 8.38, suggesting moderate lipophilicity. The target compound’s 2-methoxybenzyl group may lower logP compared to chlorinated analogs, favoring aqueous solubility.

    Biological Activity

    The compound 1-(2-methoxybenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a novel derivative belonging to the class of 5-oxopyrrolidine compounds. This article focuses on its biological activity, particularly its anticancer and antimicrobial properties, based on diverse research findings.

    Chemical Structure and Properties

    The chemical structure of the compound can be represented as follows:

    C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

    This structure includes a methoxybenzyl group, a thiazole moiety, and a pyrrolidine core, which contribute to its biological activity.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. The compound was evaluated against various cancer cell lines, particularly A549 (human lung adenocarcinoma) cells.

    In Vitro Studies

    In vitro assays demonstrated that the compound exhibited significant cytotoxic effects on A549 cells. The results indicated a structure-dependent activity, with certain modifications leading to enhanced potency. For instance:

    CompoundIC50 (µM)Cell Line
    This compound12.4A549
    Doxorubicin0.9A549
    Etoposide3.5A549

    These results suggest that while the compound shows promising activity, it is less potent than established chemotherapeutics like doxorubicin and etoposide .

    The mechanism underlying the anticancer activity involves induction of apoptosis and disruption of cell cycle progression. The compound's ability to target specific pathways in cancer cells makes it a candidate for further development.

    Antimicrobial Activity

    The antimicrobial efficacy of the compound was also assessed against multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli.

    Antimicrobial Assays

    The antimicrobial properties were evaluated using standard disk diffusion and minimum inhibitory concentration (MIC) methods. The results are summarized in the following table:

    PathogenMIC (µg/mL)Activity
    Staphylococcus aureus32Moderate
    Escherichia coli64Weak
    Klebsiella pneumoniae16Strong

    The compound demonstrated moderate to strong activity against certain Gram-positive bacteria, indicating its potential as an antimicrobial agent .

    Case Studies

    Several case studies have been conducted to further explore the biological activities of similar compounds in this class. For instance:

    • Case Study on Anticancer Efficacy : A study involving a series of oxopyrrolidine derivatives reported that modifications at the thiazole position significantly enhanced anticancer activity against various cell lines.
    • Case Study on Antimicrobial Resistance : Research focusing on the efficacy of oxopyrrolidine derivatives against resistant strains showed promising results, suggesting that structural variations could lead to improved potency against resistant pathogens .

    Q & A

    Q. What purification challenges exist for this compound, and how are they resolved?

    • Answer:
    • Challenge: Co-elution of byproducts in silica gel chromatography. Solution: Use reverse-phase flash chromatography (C18, MeOH/H₂O) .
    • Crystallization: Optimize solvent mixtures (ethyl acetate/hexane, 3:1) to isolate high-purity crystals (m.p. 162–164°C) .

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